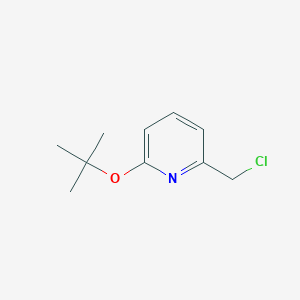
2-(Tert-butoxy)-6-(chloromethyl)pyridine
Vue d'ensemble
Description
2-(Tert-butoxy)-6-(chloromethyl)pyridine, also known as TBOCMP, is an organic compound that has been studied extensively in recent years. TBOCMP is a tertiary amine, meaning it is an organic compound with three alkyl groups attached to the nitrogen atom. It is used in a variety of scientific experiments and processes, and has a wide range of applications in both research and industry.
Applications De Recherche Scientifique
Synthesis of Arylethanones
This compound serves as a precursor in the synthesis of arylethanones , which are valuable intermediates in pharmaceuticals and agrochemicals. The tert-butoxy group can enhance the selectivity of the synthesis process, leading to compounds like 2-tert-butoxy-1-phenylethanone .
Copper(I)-Catalyzed Reactions
It plays a crucial role in Copper(I)-catalyzed oxidation/tert-butoxylation reactions of aryl olefins. This process is significant for introducing the tert-butoxy functional group into various organic molecules, expanding the toolkit for organic synthesis .
Chloromethylation of Furans
The compound is used in the chloromethylation of furans , a critical step in producing pharmaceuticals and polymers. The chloromethyl group is a reactive handle that can be further transformed into more complex structures .
Phosphorylation Reactions
In the field of phosphorylation chemistry, this compound is utilized to introduce phosphonate groups into organic molecules. This is particularly important in the development of new materials and catalysts .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, “2-(Tert-butoxy)-6-(chloromethyl)pyridine” is involved in the preparation of various organic synthesis intermediates . These intermediates are crucial for the synthesis of complex organic compounds .
Medicinal Chemistry
In medicinal chemistry, the compound finds application in the synthesis of drug candidates . Its functional groups are versatile and can be modified to create a wide range of biologically active molecules .
Agrochemical Research
It is also significant in agrochemical research , where it’s used to synthesize new compounds with potential as pesticides or herbicides. The tert-butoxy group can impart desirable properties like increased stability or selectivity .
Material Science
Lastly, in material science , this compound can contribute to the development of new polymeric materials. The chloromethyl group can be used to cross-link polymers, enhancing their mechanical properties .
Mécanisme D'action
Target of action
Similar compounds, such as tert-butyl esters, are often used in organic synthesis as protecting groups . They can react with various functional groups in a molecule, protecting these groups from unwanted reactions during a synthesis process .
Mode of action
They can undergo reactions such as deprotection, reduction, and oxidation .
Biochemical pathways
Similar compounds can participate in various chemical reactions, leading to changes in molecular structures .
Result of action
The reactions it participates in can lead to significant changes in the structures of molecules .
Action environment
The action of “2-(Tert-butoxy)-6-(chloromethyl)pyridine” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s reactivity, stability, and efficacy.
Propriétés
IUPAC Name |
2-(chloromethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDOXMYXZBOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)-6-(chloromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
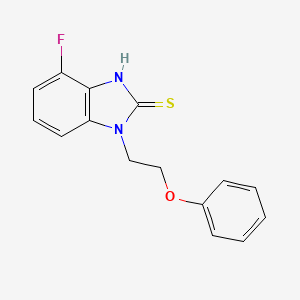
![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)
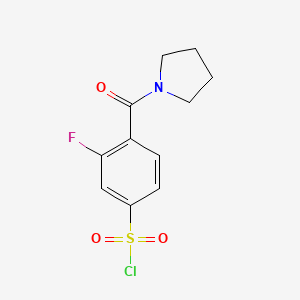
![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
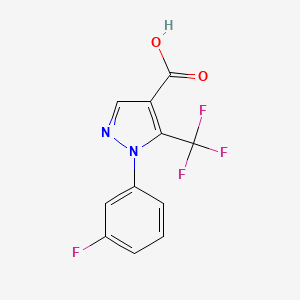
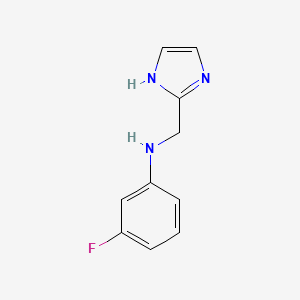
![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)
![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)
